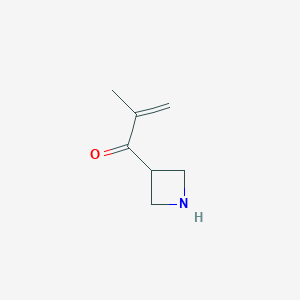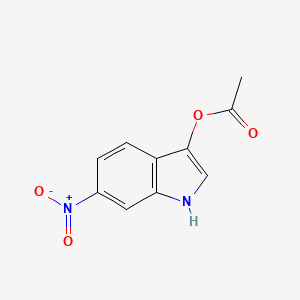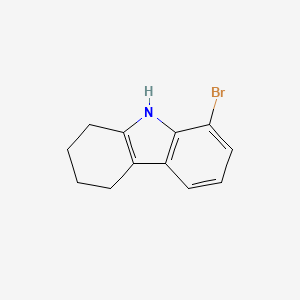
8-bromo-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole. It is a heterocyclic compound with a molecular formula of C12H12BrN.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and any by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: 2,3,4,9-Tetrahydro-1H-carbazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine substituent can enhance the compound’s binding affinity and specificity for its target . The exact pathways involved would vary based on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The non-brominated parent compound.
8-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chloro-substituted analog.
8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluoro-substituted analog.
Uniqueness
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated and other halogenated analogs .
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
8-bromo-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 |
Clave InChI |
HUMKFGVHEYKRPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


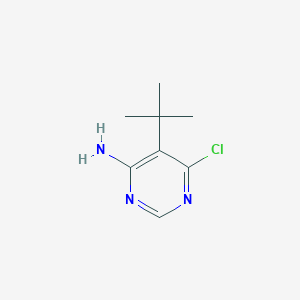
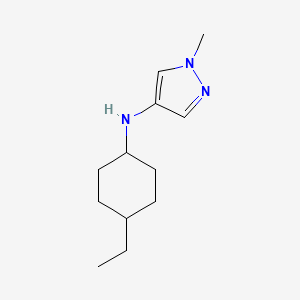

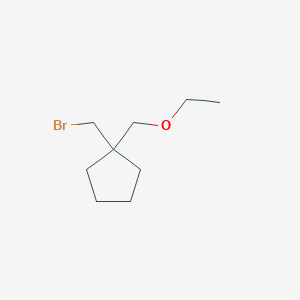
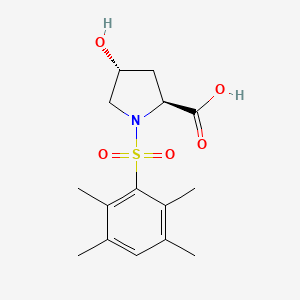
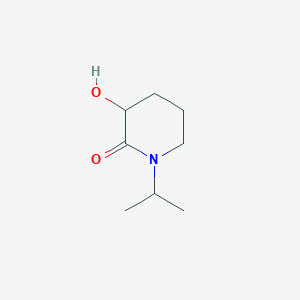
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
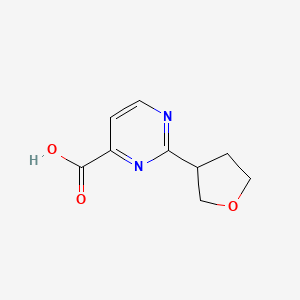
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
